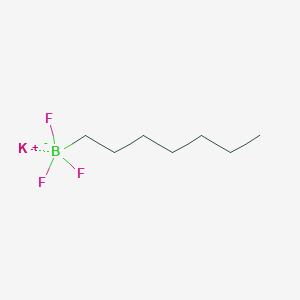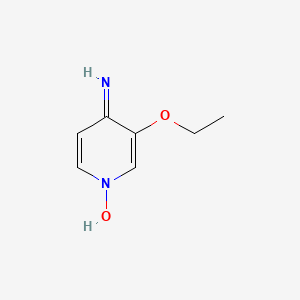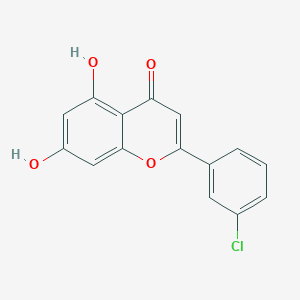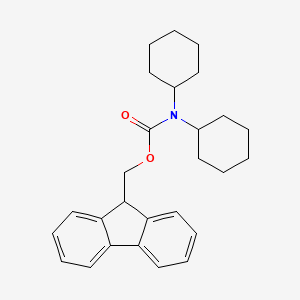
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) is a complex organic compound that contains calcium as a central element. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) involves multiple steps, starting with the preparation of the benzoate derivative. The benzoate derivative is then reacted with various reagents to introduce the oxidomethyl, amino, carbonyl, and sulphonyl groups. The final step involves the introduction of calcium to form the desired compound. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound) is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction conditions, such as temperature, pressure, and pH. The raw materials are carefully measured and added to the reactor, where they undergo a series of chemical reactions to form the final product. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, affecting its reactivity.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound) include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学研究应用
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
作用机制
The mechanism of action of Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, inhibiting their activity and affecting various cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation. The exact mechanism of action depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Calcium 2-(((4-(((((methyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
- Calcium 2-(((4-(((((ethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
- Calcium 2-(((4-(((((propyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
Uniqueness
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) is unique due to the presence of the oxidomethyl group, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications. The comparison with similar compounds highlights its unique structure and the specific functional groups that differentiate it from other related compounds.
属性
CAS 编号 |
97259-91-1 |
|---|---|
分子式 |
C16H13CaN3O7S |
分子量 |
431.4 g/mol |
IUPAC 名称 |
calcium;2-[[4-(oxidomethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C16H14N3O7S.Ca/c20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23;/h1-8H,9H2,(H,18,21)(H,22,23)(H2,17,19,24);/q-1;+2/p-1 |
InChI 键 |
MPSSWSPZVSQBNX-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC[O-])C(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)



